molecular formula C25H29N3O4S2 B11237845 N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide

N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide

Cat. No.: B11237845
M. Wt: 499.6 g/mol
InChI Key: TUQBDWHNTINZDL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide is a complex organic compound that features a quinoline core, a piperidine sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine sulfonyl group and the methoxyphenyl group. Common reagents and conditions include:

    Quinoline synthesis: Friedländer synthesis or Skraup synthesis.

    Sulfonylation: Using sulfonyl chlorides in the presence of a base.

    Amidation: Coupling reactions using amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of quinoline or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
  • **N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide

Uniqueness

Compared to similar compounds, N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide may exhibit unique properties due to the specific arrangement of functional groups and the length of the carbon chain in the propanamide moiety

Properties

Molecular Formula

C25H29N3O4S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C25H29N3O4S2/c1-17-15-24(33-18(2)25(29)26-19-7-9-20(32-3)10-8-19)27-23-12-11-21(16-22(17)23)34(30,31)28-13-5-4-6-14-28/h7-12,15-16,18H,4-6,13-14H2,1-3H3,(H,26,29)

InChI Key

TUQBDWHNTINZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SC(C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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